molecular formula C5H11N B7941187 2-Ethylazetidine

2-Ethylazetidine

Cat. No.: B7941187
M. Wt: 85.15 g/mol
InChI Key: NZZNMDNKJVUJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylazetidine is a saturated heterocyclic organic compound featuring a four-membered ring containing three carbon atoms and one nitrogen atom . It is an azetidine derivative with an ethyl substituent. This compound is related to 2-methylazetidine and other substituted azetidines which are of significant interest in medicinal chemistry and drug discovery for their properties as constrained scaffolds . Azetidines, such as the naturally occurring azetidine-2-carboxylic acid, are known to act as mimics of proline, a fundamental proteinogenic amino acid . This mimicry makes azetidine derivatives valuable tools in peptide research for conformational control. Specifically, C-alkyl azetidine-2-carboxylic acids have been demonstrated to induce γ-turns in short peptide sequences, making them promising building blocks for designing peptides with specific three-dimensional structures and biological activities . The exploration of these compounds aids in the study of peptide conformation and its relationship to function. This compound is offered for these and other investigative purposes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-ethylazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-2-5-3-4-6-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZNMDNKJVUJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis of 2-Ethylazetidine Derivatives

The synthesis of this compound can be achieved through various methods, including cyclization reactions and functionalization strategies. Recent studies have focused on the development of efficient synthetic routes that allow for the modification of the azetidine ring to enhance its biological properties. For instance, phosphine-catalyzed reactions have been utilized to create polyfunctionalized azetidines with promising yields and selectivity .

Antimicrobial Properties

Numerous studies have reported the antimicrobial potential of azetidine derivatives, including this compound. Research indicates that these compounds exhibit significant antibacterial and antifungal activities against various pathogens. For example, azetidine derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with some compounds demonstrating minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Activity

Recent investigations into the cytotoxic effects of azetidine derivatives have revealed their potential as anticancer agents. For instance, fluorinated 2-azetine derivatives were tested against human acute myeloid leukemia cells (HL60) and displayed notable cytotoxicity . The structure-activity relationship (SAR) studies suggest that modifications to the azetidine ring can significantly influence its anticancer efficacy.

Anti-inflammatory Effects

Azetidine derivatives have also been evaluated for their anti-inflammatory properties. Studies indicate that certain compounds can inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation, such as the NLRP3 inflammasome pathway . This suggests potential applications in treating inflammatory diseases.

Neurological Disorders

The structural characteristics of this compound make it a candidate for developing drugs targeting neurological disorders. Some derivatives have been studied for their ability to act as GABA uptake inhibitors, which could be beneficial in conditions like anxiety and epilepsy . The introduction of functional groups has been shown to enhance their potency at GABA transporters.

Antitubercular Activity

Research has highlighted the antitubercular activity of certain azetidine derivatives, indicating their potential use in combating Mycobacterium tuberculosis. Compounds derived from this compound have demonstrated significant activity against this pathogen, suggesting a role in developing new antitubercular agents .

Case Studies

StudyFocusFindings
CytotoxicityFluorinated 2-azetine derivatives exhibited significant cytotoxicity against HL60 cells.
Antimicrobial ActivityVarious substituted azetidines showed high antibacterial activity against common pathogens.
Neurological ApplicationsAzetidine derivatives demonstrated potential as GABA uptake inhibitors with varying potencies.

Mechanism of Action

The mechanism of action of 2-ethylazetidine in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrogen atom and the ethyl group. These interactions can lead to changes in cellular processes and pathways, contributing to its observed biological effects .

Biological Activity

2-Ethylazetidine is a four-membered nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article discusses the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by a saturated ring structure containing one nitrogen atom. Its molecular formula is C5H11NC_5H_{11}N, and it exhibits properties typical of azetidine derivatives, such as reactivity and the ability to form various substituted compounds.

Biological Activity Overview

Research indicates that azetidine derivatives, including this compound, exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Azetidine derivatives have shown significant antibacterial, antifungal, and antitubercular properties. The structural variations in these compounds often lead to enhanced biological efficacy .
  • Anticancer Properties : Certain azetidine derivatives act as inhibitors of tumor necrosis factor-alpha (TNF-alpha), which plays a crucial role in cancer progression and inflammation .
  • Anticonvulsant Effects : Some studies have reported anticonvulsant activity associated with azetidine compounds, suggesting potential use in treating epilepsy .
  • Anti-inflammatory Activity : Azetidine derivatives demonstrate anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Antimicrobial Activity

A study on various substituted azetidines revealed that minor changes in their substitution patterns significantly impact their antimicrobial efficacy. For instance, certain derivatives exhibited high activity against bacterial strains compared to standard antibiotics. The effectiveness was assessed through minimum inhibitory concentration (MIC) tests, with several compounds showing promising results against resistant strains of bacteria .

CompoundBacterial StrainMIC (µg/mL)Activity Level
2cE. coli10High
2dS. aureus15High
2eM. tuberculosis20Moderate

Anticancer Activity

The anticancer potential of this compound has been explored through its ability to inhibit TNF-alpha converting enzyme (TACE), which is involved in cancer cell signaling pathways. In vitro studies demonstrated that specific azetidine derivatives could reduce tumor cell proliferation significantly .

Anticonvulsant and Anti-inflammatory Effects

Studies have shown that certain azetidine derivatives possess anticonvulsant properties, likely due to their ability to modulate neurotransmitter systems in the brain. Additionally, anti-inflammatory assays indicated that these compounds could effectively reduce inflammation markers in animal models .

Case Studies

Several case studies have been conducted to evaluate the pharmacokinetics and therapeutic potentials of azetidine derivatives:

  • Case Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of a series of 2-oxo-azetidines against various pathogens. The results highlighted that modifications at the 4-position significantly enhanced antibacterial potency against resistant strains .
  • Pharmacokinetic Analysis : A pharmacokinetic study involving rats assessed the absorption and clearance rates of an azetidine derivative. The results indicated rapid clearance via hepatic metabolism, suggesting the need for further optimization in drug formulation for therapeutic use .

Q & A

Q. What are the established synthetic routes for 2-Ethylazetidine, and how can experimental reproducibility be ensured?

  • Methodological Answer: Synthesis typically involves cyclization of ethyl-substituted precursors or ring expansion of aziridine derivatives. For reproducibility, document reaction conditions (solvent, temperature, catalysts), stoichiometry, and purification steps (e.g., distillation, chromatography). Include characterization data (NMR, IR, mass spectrometry) for intermediates and final products, ensuring purity ≥95% (via GC/HPLC). Follow standardized reporting guidelines for experimental procedures to enable replication .

Q. How can the molecular structure and purity of this compound be validated in new syntheses?

  • Methodological Answer: Use high-resolution NMR (¹H, ¹³C) to confirm the azetidine ring structure and ethyl substituent. Cross-validate with FT-IR (C-N stretch at ~1,100 cm⁻¹) and mass spectrometry (molecular ion at m/z 87 for C₄H₉N). Quantify purity via gas chromatography with flame ionization detection (GC-FID) or HPLC, comparing retention times to reference standards. For novel derivatives, elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Q. What are the key physicochemical properties of this compound relevant to its reactivity in organic synthesis?

  • Methodological Answer: Key properties include:
  • Boiling Point : ~110–120°C (estimated from analogs).
  • Vapor Pressure : 55.2 mmHg at 25°C (experimental data from CAS 27029-24-9) .
  • Basicity : pKa ~8.5–9.0 (azetidines are less basic than aziridines due to reduced ring strain).
    These properties guide solvent selection (polar aprotic solvents for nucleophilic reactions) and stability assessments (e.g., storage under inert atmosphere) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the regioselectivity of this compound in ring-opening reactions?

  • Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model transition states and activation energies for nucleophilic attack at the azetidine nitrogen. Compare Fukui indices to identify electrophilic hotspots. Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress with in-situ NMR) and substituent effects. Cross-reference with crystallographic data (if available) to confirm steric/electronic influences .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer: Conduct meta-analyses of primary literature to identify variables (e.g., assay conditions, cell lines, purity). Replicate conflicting studies under controlled conditions, standardizing parameters like solvent (DMSO concentration ≤0.1%), incubation time, and positive/negative controls. Use statistical tools (ANOVA, t-tests) to assess significance. If discrepancies persist, propose mechanistic hypotheses (e.g., off-target effects) and validate via knockout models or isotopic labeling .

Q. How can the stereochemical outcomes of this compound functionalization be systematically analyzed?

  • Methodological Answer: Employ chiral chromatography (e.g., HPLC with Chiralpak columns) or Mosher’s ester analysis to determine enantiomeric excess. Use NOESY NMR to assign stereochemistry in cyclic adducts. For asymmetric synthesis, screen chiral catalysts (e.g., BINOL-derived phosphoric acids) and optimize reaction conditions (temperature, solvent polarity) to enhance diastereoselectivity. Compare results to computational predictions of transition-state geometries .

Data Analysis & Reproducibility

Q. What frameworks ensure robust interpretation of kinetic data in this compound reaction studies?

  • Methodological Answer: Apply the Eyring equation to derive activation parameters (ΔH‡, ΔS‡) from temperature-dependent rate constants. Use nonlinear regression (e.g., Levenberg-Marquardt algorithm) to fit data to proposed mechanisms (e.g., SN2 vs. concerted pathways). Validate models via residual analysis and Akaike information criterion (AIC). Report confidence intervals (±95%) and raw datasets in supplementary materials for transparency .

Q. How should researchers address variability in azetidine ring stability across different solvent systems?

  • Methodological Answer: Design a matrix of solvents (varying polarity, proticity) and monitor decomposition via ¹H NMR or LC-MS over time. Calculate half-lives (t₁/₂) and correlate with Kamlet-Taft solvent parameters (α, β, π*). For unstable conditions, propose stabilization strategies (e.g., additives like BHT for radical inhibition or low-temperature storage). Publish full protocols, including calibration curves for degradation products .

Ethical & Reporting Standards

Q. What ethical guidelines apply to publishing preliminary or negative results for this compound studies?

  • Methodological Answer: Disclose all experimental conditions, including failed attempts (e.g., unsuccessful catalytic systems), to prevent redundant work. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or ChemRxiv. Cite prior work comprehensively to avoid selective reporting bias. For biological studies, include IRB/IACUC approvals if applicable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylazetidine
Reactant of Route 2
2-Ethylazetidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.